molecular formula C4H10N2O B3243829 N'-hydroxybutanimidamide CAS No. 1596358-15-4

N'-hydroxybutanimidamide

Katalognummer B3243829
CAS-Nummer: 1596358-15-4
Molekulargewicht: 102.14 g/mol
InChI-Schlüssel: OPENCMFJZQABIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N’-hydroxybutanimidamide” is a chemical compound with the CAS Number: 27620-10-6 . It has a molecular weight of 102.14 and its IUPAC name is (1Z)-N’-hydroxybutanimidamide . The compound is usually stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for “N’-hydroxybutanimidamide” is 1S/C4H10N2O/c1-2-3-4(5)6-7/h4H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N’-hydroxybutanimidamide” is an oil-like substance . Its density is predicted to be 1.08±0.1 g/cm3 . The boiling point is predicted to be 155.0±23.0 °C . The compound’s acidity coefficient (pKa) is predicted to be 7.48±0.69 .

Wissenschaftliche Forschungsanwendungen

Metabolic Effects in Skeletal Muscle

N'-hydroxybutanimidamide, also known as beta-hydroxy-beta-methylbutyrate (HMB), has been studied for its effects on skeletal muscle. HMB supplementation in male Wistar rats showed marked improvements in muscle strength, oxidative metabolism, and resistance to muscle fatigue. Enhanced glycogen and ATP content in muscle tissues were observed, indicating a significant shift in muscle metabolism and performance enhancement during intense contractions (Pinheiro et al., 2012).

Pharmacological Interactions and Stability

In the realm of pharmacology, research has examined the compatibility and stability of N'-hydroxybutanimidamide derivatives when mixed with other sedatives and analgesics. A study investigating the physicochemical compatibility of propofol with various analgesics, including 4-hydroxybutyric acid, revealed important insights into the risks of emboli formation and chemical incompatibilities when these substances are mixed. This has implications for drug safety in clinical settings, particularly in intensive care units (Gersonde et al., 2016).

Neuropharmacology and Anesthesia

N'-hydroxybutanimidamide derivatives have also been evaluated in neuropharmacological contexts. A study compared the use of remifentanil, a derivative, with fentanyl during elective craniotomies. The findings suggest that remifentanil is a reasonable alternative to fentanyl for such procedures, with comparable effects on intracranial pressure and hemodynamics (Guy et al., 1997).

Biochemical Activation and Carcinogenicity

Research on N-hydroxy-N-2-fluorenylacetamide, a related compound, has provided insights into the biochemical activation steps required for its carcinogenicity in rat liver. This study found that sulfate ester formation is a crucial step in the expression of carcinogenicity, highlighting the complex biochemical interactions and potential risks associated with such compounds (Weisburger et al., 1972).

Oxidative Properties and Biocatalysis

The oxidative properties of N-hydroxy compounds have been investigated to understand their potential application in biocatalysis. Studies on the redox potential, electron-transfer kinetics, and radical stability of these compounds provide valuable information for their application in enzymatic and electrochemical processes. This has implications for the development of new biocatalytic strategies and understanding the chemical properties of these compounds in various biological and industrial contexts (Xu et al., 2001).

Safety and Hazards

“N’-hydroxybutanimidamide” is classified as an irritant . The safety information includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name

N'-hydroxybutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPENCMFJZQABIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxybutanimidamide

CAS RN

27620-10-6
Record name 27620-10-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxybutanimidamide
Reactant of Route 2
N'-hydroxybutanimidamide
Reactant of Route 3
N'-hydroxybutanimidamide
Reactant of Route 4
N'-hydroxybutanimidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.